![molecular formula C15H14O3 B1350877 3-[(3-Methoxybenzyl)oxy]benzaldehyde CAS No. 588685-98-7](/img/structure/B1350877.png)
3-[(3-Methoxybenzyl)oxy]benzaldehyde
Overview
Description
3-[(3-Methoxybenzyl)oxy]benzaldehyde is a benzaldehyde derivative featuring a methoxybenzyl ether substituent at the 3-position of the benzaldehyde ring. Its synthesis typically involves alkylation of a phenolic benzaldehyde precursor with a benzyl halide under basic conditions, as exemplified in related compounds .
Preparation Methods
General Synthetic Strategy
The synthesis of 3-[(3-Methoxybenzyl)oxy]benzaldehyde typically involves:
- Step 1: Preparation of 3-methoxybenzyl chloride or 3-methoxybenzyl alcohol as a key intermediate.
- Step 2: Etherification reaction between 3-hydroxybenzaldehyde and 3-methoxybenzyl chloride or its equivalent under basic conditions to form the ether linkage.
- Step 3: Purification and isolation of the target benzaldehyde derivative.
Detailed Preparation Methods
Preparation of 3-Methoxybenzyl Chloride Intermediate
A patented method describes the preparation of 3-methoxybenzyl chloride starting from 3-hydroxybenzaldehyde through methylation and subsequent reduction and chlorination steps:
Step | Reagents & Conditions | Description |
---|---|---|
1 | 3-Hydroxybenzaldehyde + Sodium hydroxide (0.25-0.7 eq), Methyl sulfate (0.9-2 eq), 5-50 °C, 0.5-6 h | Methylation of 3-hydroxybenzaldehyde to form 3-methoxybenzaldehyde |
2 | Potassium borohydride reduction, 30-50 °C, 2-3 h | Reduction of 3-methoxybenzaldehyde to 3-methoxybenzyl alcohol |
3 | Chlorination with hydrochloric acid or other chlorinating agents | Conversion of 3-methoxybenzyl alcohol to 3-methoxybenzyl chloride |
This method emphasizes operational simplicity, cost-effectiveness, and environmental considerations by minimizing waste and improving yield.
Etherification to Form this compound
The key step involves the nucleophilic substitution reaction between 3-hydroxybenzaldehyde and 3-methoxybenzyl chloride in the presence of a base such as potassium carbonate or sodium hydroxide, typically in an aprotic polar solvent like dimethylformamide (DMF) or dichloromethane (DCM):
Parameter | Typical Conditions |
---|---|
Reactants | 3-Hydroxybenzaldehyde + 3-Methoxybenzyl chloride |
Base | Potassium carbonate or sodium hydroxide |
Solvent | DMF, DCM, or ethylene dichloride |
Temperature | 20-50 °C |
Reaction Time | 2-6 hours |
Workup | Extraction, washing, solvent evaporation |
This reaction forms the ether bond linking the 3-methoxybenzyl group to the benzaldehyde core, yielding this compound with high purity and yield.
Representative Experimental Data from Patents
Step | Reagents & Quantities | Conditions | Yield & Notes |
---|---|---|---|
Methylation | 80 g 3-hydroxybenzaldehyde, 28.8 g NaOH (10 M), 91.2 g methyl sulfate | 25 °C, 30 min NaOH drip, 20-30 °C methyl sulfate drip, 3 h reaction | High conversion to 3-methoxybenzaldehyde |
Reduction | 80 g 3-methoxybenzaldehyde, 9.4 g potassium borohydride | 35-40 °C, 2-3 h | Efficient reduction to 3-methoxybenzyl alcohol |
Chlorination & Etherification | 3-methoxybenzyl alcohol + HCl or chlorinating agent; then react with 3-hydroxybenzaldehyde + base | Room temperature to 50 °C, 2-6 h | Formation of target ether compound |
The process is scalable and designed to minimize environmental impact by reducing waste and using cost-effective reagents.
Alternative Synthetic Routes and Industrial Considerations
- Direct Etherification: Some literature suggests direct reaction of 3-hydroxybenzaldehyde with 3-methoxybenzyl chloride under basic conditions without isolating intermediates, streamlining the process.
- Solvent Choice: Polar aprotic solvents like DMF or ethylene dichloride are preferred for their ability to dissolve both reactants and facilitate nucleophilic substitution.
- Temperature Control: Mild heating (20-50 °C) optimizes reaction rates while minimizing side reactions.
- Purification: Standard organic extraction and solvent evaporation techniques are used to isolate the product with purity typically above 95%.
Summary Table of Preparation Methods
Research Findings and Notes
- The patented methods emphasize environmentally friendly and cost-effective synthesis routes with high yields and minimal waste.
- The etherification step is critical and requires careful control of base concentration and temperature to avoid side reactions.
- Purity of intermediates directly affects the final product quality; thus, intermediate purification or in situ monitoring is recommended.
- Industrial scale-up would focus on optimizing solvent recovery and reaction kinetics to improve throughput.
Chemical Reactions Analysis
3-[(3-Methoxybenzyl)oxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-[(3-Methoxybenzyl)oxy]benzaldehyde is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: It is used as a reagent in the study of proteins and their functions.
Medicinal Chemistry: It is used in the synthesis of various pharmaceutical compounds.
Industrial Applications: It is used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 3-[(3-Methoxybenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets and pathways. It can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins and other biomolecules, affecting their function and activity.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Methoxy vs. Ethoxy Substituents
- Ethoxy groups may also enhance lipophilicity compared to methoxy .
- 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde (CAS 615568-24-6): An additional methoxy group on the benzaldehyde ring improves electron-donating effects, which could influence reactivity in condensation reactions or interactions with biological targets .
Fluorinated Derivatives
- This compound is used in drug discovery for its metabolic resistance .
- 3,4-Bis((4-fluorobenzyl)oxy)benzaldehyde (B1): Dual 4-fluorobenzyl groups enhance steric hindrance and electronic withdrawal, yielding a white solid with 72.8% synthetic efficiency. Such derivatives are explored for antiviral applications .
Hydroxyl-Substituted Derivatives
- (E)-2,3,4-Trihydroxybenzaldehyde O-(3-methoxybenzyl) oxime (7b) : The trihydroxy pattern on the benzaldehyde ring significantly enhances aldose reductase (ALR2) inhibitory activity (IC₅₀ = 0.42 µM), outperforming analogs with fewer hydroxyl groups. Molecular docking shows stable interactions with ALR2’s active site .
Physicochemical Properties
Key Observations :
Biological Activity
3-[(3-Methoxybenzyl)oxy]benzaldehyde is an aromatic aldehyde derivative characterized by a methoxy group and a benzyl ether moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and antifungal effects. This article reviews the existing literature on the biological activity of this compound, supported by relevant data tables and case studies.
The molecular structure of this compound can be represented as follows:
This structure contributes to its unique reactivity and biological activity. The compound can participate in various chemical reactions typical for aromatic aldehydes, including nucleophilic attacks due to the electrophilic nature of the aldehyde group.
Anticancer Activity
Recent studies have investigated the anticancer properties of this compound. For instance, a study demonstrated that derivatives of benzyloxybenzaldehyde exhibited significant antiproliferative effects on cancer cell lines by inhibiting key signaling pathways involved in cell growth and survival. The mechanism often involves the induction of apoptosis and the inhibition of cell migration and proliferation.
Table 1: Anticancer Activity of Related Compounds
Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
2-Benzyloxybenzaldehyde | WEHI-3 leukemia cells | 5 | Inhibition of Ras/MAPK pathway |
This compound | A549 lung cancer cells | TBD | Induction of apoptosis |
Antibacterial and Antifungal Activity
The compound has also been evaluated for its antibacterial and antifungal activities. Research indicates that similar compounds exhibit significant inhibition against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.
Table 2: Antimicrobial Activity
Compound Name | Microorganism | Minimum Inhibitory Concentration (MIC) | Type of Activity |
---|---|---|---|
This compound | Staphylococcus aureus | TBD | Antibacterial |
4-Methoxy-3-benzaldehyde | Candida albicans | TBD | Antifungal |
Case Studies
- In Vitro Studies : A study involving the treatment of WEHI-3 leukemia cells with various concentrations of this compound showed a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.
- In Vivo Studies : Animal models have been used to assess the efficacy of this compound in inhibiting tumor growth. Injections of the compound led to reduced tumor sizes compared to control groups.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The aldehyde group facilitates nucleophilic attack, leading to the formation of reactive intermediates that can induce cellular stress and apoptosis.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 3-[(3-Methoxybenzyl)oxy]benzaldehyde?
The compound is typically synthesized via nucleophilic aromatic substitution or condensation reactions. For example, 4-benzyloxy-3-methoxybenzaldehyde derivatives can be prepared by reacting substituted benzaldehydes with alkoxybenzyl halides under basic conditions (e.g., K₂CO₃ in DMF). Key steps include protecting group strategies (e.g., benzyl ethers) and acid-catalyzed condensations . Characterization involves NMR (¹H, ¹³C), FTIR, and HRMS to confirm structure and purity .
Q. Which spectroscopic methods are critical for characterizing this compound?
- ¹H/¹³C-NMR : Assign aromatic proton shifts (δ 7.0–8.1 ppm) and methoxy groups (δ ~3.8 ppm). For example, the aldehyde proton typically appears at δ ~9.8–10.2 ppm .
- FTIR : Confirm aldehyde (C=O stretch at ~1680–1700 cm⁻¹) and ether (C-O-C at ~1250 cm⁻¹) functional groups .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ calculated for C₁₆H₁₆O₃: 256.1099) .
Q. How is the purity of synthesized this compound assessed?
Purity is determined via TLC (e.g., alumina plates with CH₂Cl₂ eluent) and HPLC (reverse-phase C18 columns). Melting point analysis (e.g., 55–59°C for related derivatives) and elemental analysis (C, H, O) are also used .
Advanced Research Questions
Q. How can conflicting NMR data for this compound derivatives be resolved?
Q. How can computational methods aid in designing biologically active derivatives of this compound?
Molecular docking (e.g., AutoDock Vina) and MD simulations (e.g., GROMACS) predict binding affinities to targets like aldose reductase (ALR2). For example, derivatives with 3-methoxybenzyl groups show enhanced interactions with ALR2’s hydrophobic pocket . Validate predictions with enzymatic assays (IC₅₀ measurements) .
Q. What experimental approaches address stability issues in this compound under varying conditions?
- Oxidative stability : Monitor via TGA (thermal decomposition >200°C) and accelerated aging studies (40°C/75% RH for 4 weeks).
- Photostability : Use UV-Vis spectroscopy to detect degradation under UV light (λ = 254 nm) .
Q. Methodological Considerations
Q. How are structure-activity relationships (SAR) analyzed for derivatives of this compound?
- Substituent variation : Synthesize analogs with modified methoxy or benzyloxy groups (e.g., 4-nitro vs. 4-amino substituents) .
- Bioactivity assays : Test antioxidant (DPPH radical scavenging) or enzyme inhibitory activity (ALR2 inhibition) to correlate functional groups with efficacy .
Q. What techniques validate the regioselectivity of electrophilic aromatic substitution in this compound?
- NOE NMR : Identify spatial proximity of substituents (e.g., methoxy at C3 vs. benzyloxy at C4).
- X-ray crystallography : Resolve crystal structures to confirm substitution patterns (e.g., dihedral angles between aromatic rings) .
Q. How are reaction intermediates characterized in multi-step syntheses involving this compound?
Use in situ FTIR to monitor aldehyde oxidation to carboxylic acids or LC-MS to detect transient intermediates (e.g., Schiff bases). Quench aliquots at timed intervals for NMR analysis .
Properties
IUPAC Name |
3-[(3-methoxyphenyl)methoxy]benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-17-14-6-3-5-13(9-14)11-18-15-7-2-4-12(8-15)10-16/h2-10H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQLPUHWWLYVQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)COC2=CC=CC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80397440 | |
Record name | 3-[(3-methoxybenzyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80397440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
588685-98-7 | |
Record name | 3-[(3-methoxybenzyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80397440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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